Methiotepa

描述

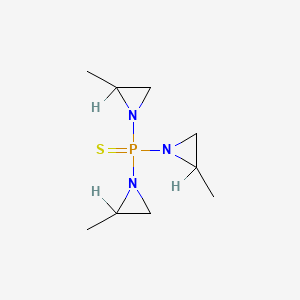

Structure

3D Structure

属性

CAS 编号 |

76-96-0 |

|---|---|

分子式 |

C9H18N3PS |

分子量 |

231.3 g/mol |

IUPAC 名称 |

tris(2-methylaziridin-1-yl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H18N3PS/c1-7-4-10(7)13(14,11-5-8(11)2)12-6-9(12)3/h7-9H,4-6H2,1-3H3 |

InChI 键 |

MLFGIRNMAOXTHS-UHFFFAOYSA-N |

SMILES |

CC1CN1P(=S)(N2CC2C)N3CC3C |

规范 SMILES |

CC1CN1P(=S)(N2CC2C)N3CC3C |

其他CAS编号 |

20662-50-4 22633-95-0 76-96-0 |

产品来源 |

United States |

Molecular Mechanisms of Action of Methiotepa

DNA Cross-Linking Induced by Methiotepa

Intrastrand DNA Cross-Linking Mechanisms

Intrastrand DNA cross-links involve the formation of covalent bonds between two nucleotide residues on the same DNA strand baseclick.euwikipedia.org. While less extensively studied for Thiotepa (B1682881) specifically compared to interstrand cross-links, the general mechanism of alkylating agents like Thiotepa involves the reaction of its electrophilic aziridine (B145994) rings with nucleophilic sites on DNA bases patsnap.comwikipedia.org. The N7 position of guanine is a primary target for alkylation patsnap.comwikipedia.orgbaseclick.eunih.gov. The formation of such adducts within a single strand can distort the DNA helix, impeding the progression of DNA replication and transcription machinery baseclick.eu. This compound (PubChem CID: 66161), another aziridine-containing compound, also functions as a chemosterilant, indicating its ability to interfere with reproductive processes, likely through similar DNA damaging mechanisms herts.ac.uk.

Thiotepa as a Prodrug and its Active Metabolites

Metabolic Conversion of Thiotepa to TEPA

The primary metabolic conversion of Thiotepa occurs in the liver, predominantly mediated by the cytochrome P450 enzyme system, specifically major CYP2B6 and minor CYP3A4 and CYP2C families patsnap.comwikipedia.orgnih.govnih.govresearchgate.net. This Phase 1 metabolism involves oxidation and desulfuration reactions, converting Thiotepa (N,N',N''-triethylenethiophosphoramide) into its more active metabolite, TEPA (N,N',N''-triethylenephosphoramide) patsnap.comwikipedia.orgnih.govresearchgate.net. TEPA is considered the main active metabolite and is responsible for a significant portion of the drug's cytotoxic effects patsnap.comnih.gov.

Comparative Molecular Activity of Thiotepa and TEPA

TEPA exhibits comparable alkylating activity to its parent drug, Thiotepa, but often demonstrates a longer plasma half-life wikipedia.orgnih.gov. This extended half-life means that TEPA contributes to the sustained pharmacological activity of the drug within the body wikipedia.org. Both Thiotepa and TEPA function as alkylating agents via their aziridine rings. These rings are protonated at physiological pH to form aziridinium (B1262131) ions, which are highly electrophilic and readily react with nucleophilic sites on DNA, such as the N7 position of guanine patsnap.comwikipedia.org.

Broader Molecular Interactions Beyond Nucleic Acids

While DNA is a primary target, Thiotepa and its metabolites can also interact with other cellular macromolecules, leading to broader impacts on cellular functions.

Alkylation of Proteins and Other Cellular Macromolecules

In addition to DNA, Thiotepa can alkylate proteins and other cellular macromolecules patsnap.com. Alkylation of proteins involves the covalent attachment of alkyl groups to specific amino acid residues, particularly cysteine residues through their sulfhydryl (-SH) groups, and to a lesser extent, lysine (B10760008) residues creative-proteomics.comcreative-proteomics.com. This modification can alter protein conformation, stability, and function creative-proteomics.comcreative-proteomics.com. Such non-specific alkylation can disrupt various cellular processes by interfering with enzyme activity, protein-protein interactions, and structural integrity patsnap.comnih.gov.

Research on Thiotepa's Impact on Critical Cellular Functions

The DNA damage induced by Thiotepa, primarily through alkylation and cross-linking, triggers a cascade of cellular responses. These responses are critical in mediating the biological effects of the compound. Key impacts on cellular functions include:

Inhibition of DNA Replication and Transcription: DNA cross-links, both intrastrand and interstrand, physically block the enzymes responsible for DNA replication and transcription, thereby inhibiting cell division and proliferation patsnap.comdrugbank.comwikipedia.org.

Cell Cycle Arrest: The cellular machinery recognizes DNA damage and initiates cell cycle checkpoints, leading to cell cycle arrest. This pause allows time for DNA repair mechanisms to attempt to correct the damage patsnap.com.

Apoptosis (Programmed Cell Death): If the DNA damage is extensive or irreparable, the cell initiates programmed cell death, or apoptosis patsnap.com. This mechanism is crucial for eliminating damaged cells and is a key aspect of Thiotepa's cytotoxic effects.

Cellular and Subcellular Dynamics of Methiotepa

Methiotepa Cellular Uptake Mechanisms Research

Specific research detailing the cellular uptake mechanisms of this compound in mammalian cells is not extensively documented in the provided search results. General cellular uptake mechanisms for various substances, including drugs and nanoparticles, often involve processes such as endocytosis, which can be receptor-mediated, clathrin-mediated, or caveolae-mediated mit.edunih.govresearchgate.netnih.gov. The efficiency and pathway of cellular internalization can be influenced by factors such as particle size, surface charge, and the presence of specific ligands or receptors on the cell surface mit.edunih.govresearchgate.netmdpi.com. However, how this compound specifically traverses cell membranes and its primary uptake routes remain largely unexplored in the accessible literature.

Intracellular Distribution and Subcellular Localization Studies of this compound

This compound's Effects on Cellular DNA Repair Pathways

As an aziridine (B145994) derivative, this compound is structurally related to alkylating agents, a class of compounds known to induce DNA damage. Alkylating agents typically exert their effects by adding alkyl groups to DNA bases, leading to various forms of DNA lesions, including mismatches, single-strand breaks (SSBs), double-strand breaks (DSBs), and chemical modifications of bases or sugars frontiersin.org. Cells possess elaborate DNA damage response (DDR) mechanisms and multiple DNA repair pathways to counteract such damage and maintain genomic integrity frontiersin.orgmdpi.com.

While the broader impact of alkylating agents on DNA repair is well-established, specific research directly detailing this compound's effects on these pathways is not prominently featured in the provided search results. For instance, Thiotepa (B1682881), a related alkylating agent, has been shown to produce lesions that are repaired by DNA glycosylase proteins, with increased expression of such proteins leading to drug resistance nih.gov. It can be inferred that this compound, given its chemical nature, would similarly induce DNA damage that cells attempt to repair through various mechanisms.

Base-Excision Repair (BER) is a crucial cellular mechanism responsible for repairing small, non-helix-distorting base lesions resulting from processes like deamination, oxidation, and alkylation taylorandfrancis.comwikipedia.orgmdpi.comnih.gov. BER is initiated by DNA glycosylases that recognize and remove damaged bases, forming apurinic/apyrimidinic (AP) sites, which are then processed by AP endonucleases taylorandfrancis.comwikipedia.orgmdpi.com.

Despite the importance of BER in counteracting DNA damage induced by alkylating agents, specific research demonstrating the attenuation of BER by this compound is not available in the current search results. Studies have shown that the disruption of BER, for example, by inhibitors like methoxyamine, can enhance the cytotoxicity of alkylating agents by preventing the repair of abundant N-methylated DNA adducts frontiersin.orgnih.govnih.gov. However, direct evidence of this compound's role in attenuating this specific repair pathway is not provided.

Beyond BER, cells employ a network of other DNA repair systems, including Nucleotide Excision Repair (NER), Mismatch Repair (MMR), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ), to address different types of DNA lesions frontiersin.orgtaylorandfrancis.com. The effectiveness of these repair pathways is critical for cellular survival following DNA damage frontiersin.orgmdpi.comnih.gov. If damage exceeds the repair capacity, programmed cell death (apoptosis) can occur mdpi.comwikipedia.org.

Information specifically detailing this compound's impact on these other DNA repair systems or its direct influence on cellular survival in response to DNA damage is not extensively documented in the provided search results. While general principles of DNA damage and cell survival in the context of various genotoxic agents are discussed frontiersin.orgmdpi.comwikipedia.orgnih.gov, direct experimental findings for this compound's specific effects are not present.

Research on Base-Excision Repair Attenuation by this compound

This compound Induced Genotoxicity Mechanisms in In Vitro Models

Genotoxicity refers to the ability of a chemical agent to cause damage to the genetic material within a cell, leading to mutations or chromosomal aberrations mdpi.comnih.govscitovation.com. In vitro models are widely used to assess the genotoxic potential of compounds, employing various assays such as the comet assay, micronucleus assay, bacterial reverse mutation assay (Ames test), and chromosome aberration test toxys.comnih.govscitovation.comnih.gov. Genotoxicity can occur through primary (direct or indirect) or secondary mechanisms mdpi.com.

Primary direct genotoxicity involves the direct interaction of a substance with DNA, leading to damage such as DNA breaks, lesions, or chromosomal damage mdpi.com. Primary indirect mechanisms often involve the generation of reactive oxygen species (ROS), which can cause oxidative stress and subsequent DNA damage, including purine (B94841) or pyrimidine (B1678525) oxidation lesions and strand breaks mdpi.com. Secondary genotoxicity can be mediated by ROS produced by inflammatory cells mdpi.com.

Despite the general understanding of genotoxicity mechanisms and the methods for their assessment in vitro, specific detailed research findings on this compound-induced genotoxicity mechanisms in in vitro models were not identified in the scope of this review. While this compound is known as a chemosterilant, implying interaction with reproductive processes, the precise in vitro genotoxic mechanisms and the specific types of DNA or chromosomal damage it induces have not been prominently reported in the searched scientific literature. Further studies are needed to elucidate the specific genotoxic pathways and effects of this compound in controlled in vitro cellular systems.

Preclinical Efficacy Studies of Methiotepa

In Vitro Efficacy Assessments of Methiotepa

In vitro efficacy assessments involve testing a compound's effects on isolated cells or tissues, providing a controlled environment to study cellular and molecular mechanisms mdpi.comnews-medical.net. These studies are cost-effective, scalable, and offer high reproducibility epo.orgnews-medical.net.

Cell line susceptibility studies are fundamental in evaluating the efficacy of a compound. These studies involve exposing various cell lines, often derived from human or animal tissues, to different concentrations of the compound to determine their sensitivity news-medical.net. The half-maximal inhibitory concentration (IC50) is a key metric derived from dose-response curves, representing the concentration of a compound required to inhibit a specific biological process (e.g., cell growth) by 50% biorxiv.orgplos.org. A lower IC50 value generally indicates higher potency youtube.com. Dose-response curves illustrate the relationship between the concentration of a compound and the magnitude of its effect, allowing researchers to characterize the compound's potency and efficacy profile researchgate.netathmsi.orgnih.gov. While these methods are widely applied in drug discovery for evaluating anticancer activity and cytotoxicity sci-hub.sedergipark.org.trresearchgate.netnih.gov, specific IC50 values or detailed dose-response profiles for this compound across various therapeutic cell lines were not identified in the conducted searches.

High-throughput screening (HTS) methodologies are employed to rapidly test large libraries of chemical compounds against specific biological targets or cellular assays nih.govufl.edunih.gov. This approach significantly accelerates the drug discovery process by efficiently identifying compounds with desired biological activities nih.govnih.gov. HTS often utilizes automated systems to perform numerous experiments simultaneously, enabling the rapid assessment of compound efficacy, including cell viability or target inhibition ufl.edu. While this compound has been mentioned in the context of high-throughput screening in agrochemical research frontiersin.orgnih.gov, specific detailed HTS findings demonstrating its therapeutic efficacy in a medical context were not found in the provided information.

Advanced in vitro models aim to bridge the gap between traditional 2D cell cultures and complex in vivo systems by mimicking the physiological environment more closely news-medical.netfrontiersin.org. These models offer enhanced predictability for drug efficacy and toxicity epo.orgfrontiersin.org.

Organ-on-a-Chip (OoC) systems are microfluidic devices engineered to simulate the physiological functions and mechanical properties of human organs epo.org. These systems integrate living cells within a 3D microenvironment that mimics the complex tissue-level architecture, cell-cell interactions, and biochemical cues present in vivo epo.org. OoC models can replicate organ-specific functions, such as blood flow, nutrient exchange, and metabolic processes, offering a more accurate platform for preclinical drug efficacy studies than conventional 2D cultures epo.org. They are particularly valuable for studying drug absorption, distribution, metabolism, and efficacy in a more physiologically relevant context epo.org. However, specific preclinical efficacy studies utilizing this compound within Organ-on-a-Chip systems were not found in the available search results.

Three-dimensional (3D) cell culture models represent a significant advancement over traditional 2D monolayer cultures by allowing cells to grow and interact in a more physiologically relevant spatial arrangement wikimedia.orgnih.govfrontiersin.org. These models, such as spheroids, more accurately mimic the architecture and microenvironment of tissues and tumors, including cell-to-cell and cell-extracellular matrix interactions, and the formation of gradients (e.g., oxygen, nutrients) wikimedia.orgnih.govfrontiersin.org. This enhanced mimicry makes them more predictive for in vivo efficacy wikimedia.org.

Patient-derived organoids (PDOs) are a specialized type of 3D cell culture derived directly from patient tissues, retaining key genetic, phenotypic, and histological characteristics of the original tumor plos.org. PDOs are increasingly recognized as powerful tools for personalized medicine, enabling researchers to predict individual patient responses to various treatments and to screen for novel anticancer agents plos.org. They recapitulate the heterogeneity of patient tumors, making them highly valuable for drug sensitivity studies. Despite the growing adoption of 3D cell culture and PDOs in drug discovery and personalized therapy nih.govfrontiersin.org, specific research detailing the efficacy of this compound using these advanced in vitro models was not identified in the conducted searches.

Animal Model Efficacy Studies of this compound

Murine Models in this compound Efficacy Research

Comprehensive studies detailing the efficacy of this compound in murine models are not extensively documented in the current search results. While murine models are widely used in preclinical cancer research to assess the antitumor activity of novel compounds, specific data for this compound in this context were not found. Studies involving similar alkylating agents, such as Thiotepa (B1682881), have demonstrated varying responses in murine tumor models, indicating the complexity of predicting efficacy in vivo. annualreviews.orgnist.gov However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Xenograft Models for this compound Preclinical Evaluation

Mechanistic Insights from Animal Model Efficacy Studies

As an alkylating agent, the general mechanism of action for compounds like this compound involves the covalent modification of cellular macromolecules, particularly DNA, which can lead to interference with cell growth, mitosis, and function. nih.gov This DNA alkylation can result in cytotoxic effects. However, specific detailed mechanistic insights derived from animal model efficacy studies solely for this compound, such as its precise molecular targets, metabolic pathways, or resistance mechanisms within biological systems, are not extensively described in the available literature.

Preclinical Toxicology Studies in Cellular and Animal Models for this compound

Specific and detailed preclinical toxicology studies focusing on this compound in cellular and animal models are not widely reported in the current search results. Preclinical toxicology studies are essential to evaluate the potential harmful effects of a substance on living organisms, utilizing both in vitro techniques and animal models to identify safety concerns and assess toxicity. nj.gov While general principles of toxicology for alkylating agents are known, and some toxicity data exist for related compounds like Thiotepa (tris(1-aziridinyl)phosphine sulfide) nih.govwikipedia.org and Metepa (B8393) (tris(2-methyl-1-aziridinyl)phosphine oxide) nih.gov, specific toxicological profiles for this compound itself in these models are not detailed in the provided information.

Mechanisms of Drug Resistance to Methiotepa in Preclinical Models

Role of DNA Repair Enzymes in Methiotepa Resistance Development

The cytotoxic action of Thiotepa (B1682881) (N,N',N''-triethylenethiophosphoramide) is largely mediated by its ability to alkylate DNA, leading to DNA cross-linking and subsequent disruption of DNA replication and transcription, ultimately inducing cell death. The effectiveness of Thiotepa is significantly influenced by the DNA repair capacity of cancer cells. Cells possessing proficient DNA repair mechanisms can mitigate the DNA damage induced by Thiotepa, thereby leading to drug resistance flybase.org.

Research on Overexpression of DNA Repair Genes and this compound Efficacy

Overexpression of DNA repair genes has been directly linked to increased resistance to DNA-damaging chemotherapies. In a preclinical study, overexpression of the Escherichia coli formamidopyrimidine-DNA glycosylase (Fpg) protein in Chinese hamster ovary (CHO) cells was shown to increase resistance to the lethal and mutagenic effects of Thiotepa (N,N',N''-triethylenethiophosphoramide). This research indicated that Thiotepa produces ring-opened guanines, and the Fpg protein's ability to repair these lesions contributes to the observed resistance. The number of replication-blocking lesions formed by Thiotepa was notably lower in the transfected cells expressing Fpg, demonstrating a direct impact on drug efficacy nih.gov. More broadly, the overexpression of various DNA repair pathways, particularly those involved in double-strand break repair, has been associated with high resistance to both chemo- and radiotherapies across different tumor types google.com.

Investigations into Genetic Polymorphisms and this compound Resistance in Preclinical Settings

Genetic polymorphisms in drug-metabolizing enzymes play a crucial role in modulating the pharmacokinetics and, consequently, the efficacy and resistance profile of Thiotepa (N,N',N''-triethylenethiophosphoramide). A study investigating the effects of known allelic variants in cytochrome P450 (CYP) enzymes (CYP2B6, CYP3A4, CYP3A5) and glutathione (B108866) S-transferase (GST) enzymes (GSTA1, GSTP1) on the pharmacokinetics of Thiotepa and its active metabolite, TEPA (triethylenephosphoramide), revealed significant associations herts.ac.uk.

The GSTP1 C341T polymorphism, with a frequency of 9.3%, was found to have the most pronounced effect. In heterozygous patients, this polymorphism increased non-inducible Thiotepa clearance by 52% and decreased TEPA clearance by 32%. For homozygous patients, this resulted in a 45% increase in combined exposure to Thiotepa and TEPA herts.ac.uk. Given that GST enzymes are critical for the inactivation of alkylating agents like Thiotepa, such polymorphisms can directly influence the intracellular concentration of the active drug and its metabolites, thereby affecting the extent of DNA damage and contributing to resistance.

The following table summarizes the impact of specific genetic polymorphisms on Thiotepa and TEPA clearance:

| Polymorphism | Effect on Thiotepa Clearance | Effect on TEPA Clearance | Overall Impact on Combined Exposure (Homozygous) | Reference |

| GSTP1 C341T | Increased by 52% | Decreased by 32% | Increased by 45% | herts.ac.uk |

| CYP2B6 C1459T | Significant effect | Significant effect | Not specified | herts.ac.uk |

| CYP3A41B | Significant effect | Significant effect | Not specified | herts.ac.uk |

| CYP3A53 | Significant effect | Significant effect | Not specified | herts.ac.uk |

| GSTA1 (C-69T, G-52A) | Significant effect | Significant effect | Not specified | herts.ac.uk |

Beyond these specific enzymes, genetic polymorphisms in drug transporters, such as P-glycoprotein (P-gp), encoded by the MDR-1 gene, and other GST enzymes, are known to alter drug metabolism and can lead to resistance to various chemotherapeutic regimens nih.gov.

Cellular Efflux Mechanisms Affecting Intracellular this compound Concentration

Cellular efflux mechanisms, primarily mediated by ATP-binding cassette (ABC) transporters, play a critical role in controlling the intracellular concentration of chemotherapeutic agents, including Thiotepa (N,N',N''-triethylenethiophosphoramide). These transporters actively pump drugs out of the cell, thereby reducing their accumulation at target sites and contributing to drug resistance.

ABC transporters, such as ABCB1 (which encodes P-glycoprotein, P-gp), are well-established mediators of multidrug resistance. Polymorphisms in genes encoding these transporters can alter their activity or expression, leading to changes in drug concentration at the target site and subsequently influencing therapeutic efficacy and the development of resistance nih.govscitoys.com. P-gp, for instance, is responsible for expelling foreign substances, including many chemotherapeutic drugs, from the cell. Variations in the MDR-1 gene, which codes for P-gp, have been linked to altered drug effectiveness and resistance to various chemotherapy regimens nih.gov. While specific studies detailing the direct efflux of Thiotepa by these transporters were not extensively found in the provided search results, the general principle of ABC transporter-mediated efflux is a recognized mechanism of resistance to many cytotoxic agents, and given Thiotepa's nature as an alkylating agent, it is a plausible mechanism affecting its intracellular concentration.

Research on Alterations in Target Availability and Cellular Responsiveness to this compound

One mechanism affecting target availability involves changes in chromatin accessibility. Studies on resistance to platinum-based chemotherapy (another class of DNA-damaging agents) have shown that resistant cell lines exhibit altered chromatin accessibility, particularly at intergenic regions. In these resistant cells, fewer platinum adducts were observed around gene promoters, while more adducts were found at intergenic regions. This suggests that chromatin changes can influence where DNA damage occurs, potentially leading to "DNA damage sinks" in less accessible regions, thereby reducing the effective damage at critical genomic sites and contributing to drug resistance biorxiv.org. This principle could extend to Thiotepa, where modifications in chromatin structure might limit its access to vital DNA targets.

Beyond direct target availability, alterations in cellular responsiveness encompass a broader range of mechanisms that allow cancer cells to survive despite drug exposure. A critical aspect of cellular responsiveness to chemotherapy is the regulation of apoptosis (programmed cell death). Cancer cells often develop strategies to evade drug-induced apoptosis, which is a common mechanism of resistance to various anticancer agents mdpi.comoaepublish.com. This evasion can involve the downregulation of pro-apoptotic mediators or the upregulation of anti-apoptotic factors, such as members of the Bcl-2 family of proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) mdpi.comoaepublish.comfrontiersin.orgmdpi.com. For instance, high expression levels of Bcl-2 and low expression of Bax have been associated with resistance to other DNA-damaging agents like cisplatin (B142131) and 5-FU frontiersin.org. While direct evidence linking these specific anti-apoptotic protein alterations to Thiotepa resistance in preclinical models was not explicitly detailed in the provided search results, the general principle of apoptosis evasion is a fundamental mechanism by which cancer cells acquire resistance to cytotoxic drugs that induce DNA damage. Furthermore, dysregulation of various cytoprotective and survival signaling pathways also contributes to drug and apoptosis resistance oaepublish.com.

Combination Therapies Involving Methiotepa in Preclinical Research

Rationale for Methiotepa Combination Strategies in Experimental Settingshodoodo.com

The fundamental rationale behind employing combination strategies in experimental settings, particularly in oncology, is multifaceted. One primary objective is to address tumor heterogeneity, where different subsets of cancer cells within a tumor may exhibit varying sensitivities to individual drugs hodoodo.com. By combining agents with distinct mechanisms of action, there is an increased likelihood of eradicating a broader spectrum of cancer cells, thereby improving the depth and durability of response hodoodo.com.

This compound Combinations with Other Alkylating Agentshodoodo.comhodoodo.com

Alkylating agents constitute a class of chemotherapy drugs that exert their cytotoxic effects primarily by interfering with DNA replication and transcription through the addition of alkyl groups to DNA bases, leading to DNA damage and ultimately cell death webmd.com. This compound, as an aziridine-based compound, is structurally related to other alkylating agents like Thiotepa (B1682881) (PubChem CID: 5453) and Cyclophosphamide (PubChem CID: 2907).

The concept of synergistic effects in preclinical cell lines is a key driver for developing combination therapies. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects hodoodo.commdpi.com. This can lead to enhanced cell killing at concentrations that are less toxic than those required for single agents. Preclinical studies often employ various methodologies, such as dose-response matrix designs, to evaluate drug interactions and identify synergistic combinations mdpi.com. For instance, research on other alkylating agents has shown instances of synergistic or supra-additive effects when combined. For example, studies using Thiotepa in combination with Cyclophosphamide demonstrated supra-additive cell killing in human breast carcinoma (MCF-7) and mouse mammary carcinoma (EMT6) cell lines, although the magnitude varied between cell lines. While the goal is often to find synergistic interactions, it is important to note that many clinically effective combination therapies exhibit additive or less than additive effects, with the benefit often stemming from addressing tumor heterogeneity rather than strict synergy cancerresearch.org. Specific detailed findings on this compound's synergistic effects with other alkylating agents in preclinical cell lines are not extensively documented in the provided search results.

The mechanistic basis for enhanced DNA damage and cellular impact in combination therapies involving alkylating agents typically revolves around their ability to induce DNA cross-links and interfere with DNA repair mechanisms webmd.com. Alkylating agents, including this compound due to its reported anticancer activity and chemical class, form covalent bonds with nucleophilic sites on DNA, such as the N7 position of guanine (B1146940) bases webmd.com. This leads to the formation of DNA cross-links, which physically impede DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis) webmd.com.

When this compound is combined with other alkylating agents, the enhanced cellular impact could arise from several mechanisms:

Increased DNA Adduct Formation: The combined action might lead to a higher density of DNA adducts or different types of DNA lesions that are more challenging for cancer cells to repair.

Overwhelm DNA Repair Pathways: Multiple alkylating agents could collectively overwhelm the cell's DNA repair machinery, leading to an accumulation of irreparable DNA damage and a stronger induction of apoptosis.

Targeting Different DNA Sites: While all alkylating agents target DNA, subtle differences in their chemical structures or reactivity might lead to preferential alkylation at different sites or the formation of different types of cross-links, thus broadening the spectrum of DNA damage.

For instance, studies with Thiotepa and Cyclophosphamide showed an increasing pattern of DNA cross-linking that correlated with increased cytotoxicity of the drug combination. While specific mechanistic details for this compound combinations are not explicitly provided, its classification as an anticancer agent suggests it would operate through similar DNA-damaging mechanisms, and its combination with other alkylating agents would aim to amplify these effects.

Synergistic Effects in Preclinical Cell Lines

This compound Combinations with Molecularly Targeted Agents in Preclinical Models

Molecularly targeted agents represent a class of anticancer drugs designed to interfere with specific molecular pathways that are critical for cancer cell growth, proliferation, and survival. Combining traditional chemotherapeutic agents like this compound with molecularly targeted agents offers a promising strategy to achieve more selective and effective anti-cancer outcomes by simultaneously attacking cancer from multiple angles.

The rationale for combining this compound with molecularly targeted agents to inhibit signaling pathways in experimental systems is based on the premise that such combinations can disrupt redundant or compensatory pathways, thereby enhancing therapeutic efficacy and preventing resistance. For example, a targeted agent might inhibit a specific growth signaling pathway (e.g., MAPK/ERK, PI3K/AKT/mTOR) that cancer cells rely on for survival and proliferation, while this compound simultaneously induces DNA damage. This dual attack could lead to a more profound and sustained anti-tumor effect.

Preclinical studies often investigate how targeted agents, when combined with chemotherapy, can influence critical signaling pathways. For instance, combinations have been explored to increase reactive oxygen species (ROS) production, leading to activation of caspase-3 signaling and apoptosis. Other research has focused on inhibiting pathways involved in cell cycle progression or survival, such as STAT3 and STAT5, or disrupting anti-apoptotic proteins like BCL-2. While the provided information does not detail specific research on this compound's combinations with molecularly targeted agents for signaling pathway inhibition, such strategies would aim to exploit vulnerabilities in cancer cell signaling to augment this compound's DNA-damaging effects.

A primary goal of cancer therapy, including combination approaches, is to inhibit cellular proliferation and induce programmed cell death (apoptosis) in cancer cells oncotarget.com. This compound itself is reported to induce apoptosis in cancer cells. When combined with molecularly targeted agents, the aim is to amplify these effects, leading to a more robust and sustained anti-tumor response.

Research in preclinical models often quantifies the combined impact of agents on cellular proliferation (e.g., via cell viability assays, colony formation) and apoptosis (e.g., via caspase activity, Annexin V staining). For example, studies have shown that combining chemotherapy with targeted agents can significantly suppress cell proliferation and induce apoptosis in various cancer cell lines and xenograft models. This can occur through mechanisms such as:

Cell Cycle Arrest: Targeted agents might arrest cells in a specific phase of the cell cycle, making them more susceptible to the DNA-damaging effects of this compound.

Apoptosis Pathway Sensitization: Some targeted agents can sensitize cancer cells to apoptosis by modulating pro- and anti-apoptotic proteins (e.g., BCL-2 family proteins, caspases), thereby lowering the threshold for this compound-induced cell death.

Inhibition of Survival Pathways: By inhibiting pathways that promote cell survival, targeted agents can render cancer cells more vulnerable to the cytotoxic effects of this compound.

While this compound is noted for its ability to induce apoptosis, specific detailed research findings on its combined impact with molecularly targeted agents on cellular proliferation and apoptosis are not explicitly available in the provided search results. However, the general principles of combination therapy suggest that such combinations would be explored to maximize these critical anti-cancer outcomes.

Inhibition of Signaling Pathways in Experimental Systems

Novel Drug Delivery Systems for this compound Combination Therapies in Research

Despite the broad exploration of NDDS in cancer therapy, specific preclinical research focusing solely on this compound in combination with these advanced delivery systems is not extensively documented in the current literature. However, the principles and advantages observed with other chemotherapeutic agents are relevant to the potential future development of this compound-based combination therapies.

Nanocarrier-Based Approaches for this compound Delivery

Nanocarriers, including liposomes, polymeric nanoparticles, and dendrimers, have emerged as promising tools in cancer therapy due to their ability to encapsulate drugs, protect them from degradation, and facilitate controlled release flybase.orggoogle.comscitoys.com. These nanoscale delivery systems can be engineered to improve the pharmacokinetics and biodistribution of therapeutic agents, leading to more precise targeting of tumors and reduced systemic toxicity nih.govgoogle.comherts.ac.uk. Their small size also facilitates intracellular uptake, and their surface properties can be modified for site-specific drug delivery, increasing drug concentration at the target site while minimizing off-target effects flybase.org.

Controlled Release Strategies in Experimental Combination Formulations

Controlled release strategies are integral to novel drug delivery systems, ensuring that therapeutic agents are delivered in a sustained and regulated manner over an extended period flybase.orgnih.govscitoys.com. This approach is crucial in combination therapies as it can help maintain optimal drug concentrations at the target site, minimize fluctuations in systemic drug levels, and potentially reduce dosing frequency and associated side effects flybase.orgnih.gov. Various methods, such as encapsulation within polymeric matrices, liposomes, or hydrogels, are employed to achieve controlled drug release flybase.orgnih.gov.

The application of controlled release in experimental combination formulations aims to achieve synergistic effects by ensuring the synchronized or sequential delivery of multiple therapeutic agents, thereby maximizing their combined impact on disease progression google.comwikidata.org. For instance, in preclinical settings, controlled release systems have been explored to enhance the efficacy of combined therapies by improving drug permeation and bioavailability nih.gov. However, specific preclinical research demonstrating controlled release strategies for this compound in experimental combination formulations is not found in the current search results.

Synthesis and Structural Modifications of Methiotepa and Analogues

Research into Synthetic Pathways of Methiotepa Derivatives

The synthesis of aziridine (B145994) phosphines and their corresponding phosphine (B1218219) oxides, which share structural similarities with the core of this compound, has been achieved through established chemical methodologies. General synthetic routes for aziridines encompass several strategies, including the cyclization of haloamines and amino alcohols, nitrene addition, and reactions involving triazolines, epoxides, and oximes. A modified Wenker synthesis, for instance, can be employed to convert aminoalcohols into NH aziridines.

Patent literature frequently references this compound derivatives in the context of their pesticidal applications, often detailing general synthetic approaches that involve functional group interconversions or substitution reactions to introduce or modify substituents nih.gov. These strategies underscore common synthetic practices for creating compounds with such chemical frameworks. The broader field of heterocyclic compound synthesis, including triazoles, also employs diverse synthetic strategies such as eliminative azide-olefin cycloaddition, which may be relevant for constructing complex derivatives.

Structure-Activity Relationship Studies of this compound Analogues

Aziridines are known for their high reactivity, primarily attributed to the inherent strain within their three-membered ring structure. This ring is susceptible to opening in the presence of various reagents, leading to the formation of a diverse array of derivatives. The ring-opening mechanism is crucial to their alkylating activity, particularly their ability to interact with DNA nih.gov.

Modifications to the aziridine ring can significantly impact this alkylating potential. For example, the incorporation of a 2,2-dimethyl moiety at the C2 position of aziridine derivatives has been shown to substantially reduce their antibacterial activity. Furthermore, studies on chiral aziridine phosphine oxide derivatives have revealed higher biological activity compared to their aziridine phosphine counterparts, with the most pronounced activity observed in derivatives possessing a branched aliphatic substituent within the aziridine ring. The alkylation reaction involving aziridine ring opening serves as a pathway for synthesizing N-alkylated amine-containing molecules. The stereochemistry of these reactions, such as electrocyclic aziridine ring opening, can be controlled to produce water-soluble compounds with specific configurations.

Impact of Aziridine Ring Modifications on Alkylating Activity

Comparative Studies with Related Aziridine Compounds (e.g., Tepa, Metepa (B8393), Hempa, Apholate)

This compound belongs to a class of aziridinyl derivatives that includes Tepa, Metepa, Hempa, and Apholate (B1665135), all of which have been studied as insect chemosterilants. Tepa (N,N',N''-triethylenephosphoramide) is a well-established alkylating agent and an aziridinyl derivative, frequently compared with its sulfur analogue, Thiotepa (B1682881) nih.gov. A key metabolic relationship exists between Thiotepa and Tepa, where Tepa is the major metabolite of Thiotepa, formed via a desulfuration process nih.gov.

Comparative investigations have explored the effects of these compounds, including their impact on chromosomes. Tepa, Metepa, Apholate, and Hempa have been subjects of cytogenetic studies in insects. The structural similarities among these compounds are also reflected in analytical methods; for instance, a gas chromatographic method was developed for the determination of trace amounts of Tepa, Metepa, this compound, Hempa, and Apholate, indicating a shared chemical profile relevant for analytical purposes. Historically, Tepa was an early insect sterilant, but Thiotepa was later identified as being equally effective with a more favorable toxicity profile, underscoring how subtle structural differences, such as the presence of a sulfur atom (P=S) versus an oxygen atom (P=O), can lead to significant variations in biological activity and safety.

Advanced Research Methodologies in Methiotepa Studies

Spectroscopic Techniques for Molecular Interaction Analysis

Spectroscopic methods provide invaluable insights into the molecular structure and interactions of chemical compounds, including Methiotepa.

UV-Visible and fluorescence spectroscopy are widely utilized techniques for studying molecular interactions, including binding events, due to their sensitivity to changes in electronic transitions and molecular environments. While these methods are broadly applicable for analyzing the binding characteristics of various compounds, detailed research findings specifically on this compound binding studies using UV-Visible or fluorescence spectroscopy were not extensively detailed in the provided search results. However, the general principles of these techniques would involve monitoring shifts in absorption or emission spectra, or changes in fluorescence intensity, upon interaction of this compound with target molecules, thereby providing information on binding affinity and stoichiometry.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are pivotal techniques for the definitive elucidation of molecular structures and conformations. NMR spectroscopy, particularly 1H NMR, is routinely employed for characterizing chemical compounds by providing detailed information on the arrangement of atoms within a molecule nih.govscitoys.com. For this compound, NMR would be crucial for confirming its synthesis and purity, as well as for studying its solution-state dynamics and interactions. While specific NMR spectral data for this compound was not detailed in the provided search results, the technique is broadly used in the characterization of such compounds herts.ac.ukgoogle.com.

X-ray crystallography, especially single-crystal X-ray diffraction, is considered the gold standard for determining the precise three-dimensional atomic arrangement of crystalline substances google.com. This technique is particularly useful in identifying crystal structures and polymorphs google.com. This compound has been mentioned in the context of agrochemical compositions where characterization of solid forms, potentially including polymorphs, is important google.com. Powder X-ray diffraction techniques are also used for assaying solid phases and characterizing crystalline polymorphs, with specific 2θ angle values being derived from predicted patterns based on single-crystal data for related compounds google.com.

UV-Visible and Fluorescence Spectroscopy for this compound Binding Studies

Chromatographic Methods for this compound Detection and Quantification in Research Samples

Chromatographic techniques are indispensable for the separation, detection, and quantification of this compound and its related compounds in complex matrices.

Gas Chromatography (GC) is a powerful analytical method for the trace analysis of volatile or semi-volatile compounds. It has been specifically employed for the analysis of this compound and its metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that combines the separation power of GC with the identification capabilities of mass spectrometry. This combined approach is utilized for characterizing compounds and is applicable to this compound. Research has outlined typical GC-MS analytical conditions for such compounds, including specific column types (e.g., Zebron Phenomenex ZB-5ms), flow rates (e.g., 1.2 mL/min H2), and temperature programs (e.g., starting at 40°C or 70°C, ramping up to 320°C).

An example of GC-MS parameters for analysis:

| Parameter | Value | Source |

| Instrument | Thermo Electron TRACE GC ULTRA | |

| Column | Zebron Phenomenex ZB-5ms, 15 m, 0.25 mm | |

| H2 Flow Rate | 1.2 mL/min | |

| Syringe/Injector Temp | 250°C | |

| Detector Temp | 220°C | |

| Temperature Program | Start 40°C, ramp 40°C/min to 320°C, hold 2 min at 320°C (or start 70°C, ramp 25°C/min to 320°C, hold 2 min at 320°C) | |

| Mass Spectrometer | DSQ mass spectrometer |

High-Performance Liquid Chromatography (HPLC) is extensively used in chemical analysis for separating, identifying, and quantifying components in a mixture. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines HPLC with mass spectrometry, offering high sensitivity and specificity for complex sample analysis. LC-MS analysis is employed for judging reaction completion and for purification processes in the synthesis of related compounds, indicating its utility in metabolic investigations where compound transformation and isolation are critical. HPLC is also a key technique in the study of chiral pesticides, which is relevant for understanding the stereoisomeric behavior of compounds, although this compound's chirality was not specifically highlighted in the provided context.

Gas Chromatography for Trace Analysis of this compound and its Metabolites

Molecular Modeling and Computational Approaches

Molecular modeling and computational approaches play a significant role in modern chemical research, enabling the prediction of molecular properties, interactions, and behavior without extensive experimental work. In the broader field of pesticide research, computational methods are applied to analyze molecules and understand their characteristics. For instance, subspace clustering algorithms have been utilized to analyze molecules with pesticidal properties, grouping them into clusters based on molecular descriptors. Programs like PaDEL-Descriptor (v. 2.20) are used to calculate a wide range of molecular descriptors (e.g., 0D-2D descriptors and fingerprint types), which are then used to characterize and classify large datasets of chemical structures. While specific molecular modeling or computational studies solely focused on this compound were not detailed, these methodologies are generally applicable to pesticides like this compound for predicting their physicochemical properties, potential interactions with biological targets, and metabolic pathways, thereby guiding further experimental research.

Molecular Dynamics Simulations of this compound Interactions with Biological Targets

Molecular Dynamics (MD) simulations are computational techniques that provide detailed insights into the structural, dynamical, and thermodynamical properties of molecular systems mdpi.com. In drug discovery and pharmaceutical development, MD simulations are extensively used to investigate the interactions between small molecules (ligands) and biological macromolecules, such as proteins, enzymes, and nucleic acids mdpi.comfrontiersin.orgnih.gov. These simulations can predict binding affinities, analyze conformational changes upon binding, and elucidate the atomistic details of intermolecular interactions frontiersin.orgnih.govnih.govnews-medical.net.

Target Selection and Preparation: Identifying relevant biological targets, such as specific DNA sequences or protein active sites, and preparing their three-dimensional structures.

Ligand Docking: Initial placement of this compound into the putative binding sites of the biological target using molecular docking algorithms.

Simulation Setup: Defining force fields, solvent models (e.g., explicit water), and boundary conditions to mimic physiological environments.

Trajectory Analysis: Running simulations over extended timescales (e.g., nanoseconds to microseconds) to observe the dynamic behavior of this compound within the binding site, analyze hydrogen bonding, hydrophobic interactions, and conformational changes of both the ligand and the target frontiersin.orgnih.gov.

Binding Free Energy Calculations: Employing advanced sampling techniques (e.g., metadynamics, MM/PBSA, MM/GBSA) to calculate the thermodynamic favorability of this compound binding to its target frontiersin.org.

Such MD studies would be instrumental in predicting the stability of this compound-target complexes and understanding the molecular mechanisms underlying its biological effects, even in the absence of direct experimental structural data for its complexes.

Density Functional Theory (DFT) Studies on this compound Reactivity

Density Functional Theory (DFT) is a quantum mechanical computational method widely utilized to investigate the electronic structure, stability, and reactivity of molecules nih.govherts.ac.uk. DFT studies are particularly valuable for understanding reaction mechanisms, transition states, and the intrinsic chemical properties that govern a compound's behavior.

Although direct DFT studies specifically on this compound's reactivity are not extensively documented, research on structurally similar compounds like Thiotepa (B1682881) and Tepa provides a strong precedent for the application of DFT in this area researchgate.net. For instance, DFT calculations (using methods like B3LYP with basis sets such as 6-311++G(d,p)) have been successfully applied to study the hydrolysis mechanisms of Thiotepa and Tepa and their subsequent interactions with N7-Guanine of DNA researchgate.net. These studies calculated activation free energies and kinetic rate constants for different reaction pathways, including aziridine (B145994) ring opening and P-N bond hydrolysis researchgate.net.

For this compound, DFT studies could similarly be employed to:

Elucidate Reaction Mechanisms: Investigate the pathways and energetics of its chemical transformations, particularly the opening of its aziridine rings, which are critical for its alkylating properties.

Determine Reactivity Descriptors: Calculate quantum chemical descriptors such as Frontier Molecular Orbitals (HOMO and LUMO energies), electrostatic surface potential (MEP), and chemical hardness/softness. These descriptors provide insights into the molecule's electron-donating/accepting capabilities and its preferred sites for nucleophilic or electrophilic attack nih.govherts.ac.uk.

Analyze Bond Dissociation Energies: Predict the stability of specific bonds within this compound, particularly those involved in its degradation or reaction with biological nucleophiles .

Solvent Effects: Incorporate solvent models (e.g., Conductor-like Polarizable Continuum Model, CPCM) to simulate reactions in various biological environments, as solvent effects significantly influence reaction rates and pathways researchgate.net.

By applying DFT, researchers can gain a fundamental understanding of this compound's inherent reactivity, which is crucial for predicting its behavior in biological systems and its potential mechanisms of action.

Bioanalytical and Biophysical Assays for this compound Research

Bioanalytical and biophysical assays are experimental techniques used to characterize the interactions of small molecules with biological targets, measure their concentrations, and assess their properties in biological matrices. These assays provide empirical data that complement computational predictions.

While specific applications of these assays directly to this compound are not widely detailed in public research, the general methodologies are highly relevant for its study:

Bioanalytical Assays: These assays focus on the detection, identification, and quantification of this compound and its metabolites in biological samples. Given that this compound is a chemical compound, techniques such as:

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is routinely used for the separation, identification, and quantification of small molecules in complex biological matrices (e.g., tissue extracts, plasma) researchgate.net. It would be essential for determining this compound's concentration, monitoring its stability, and identifying any transformation products.

Gas Chromatography-Mass Spectrometry (GC-MS): Depending on this compound's volatility and thermal stability, GC-MS could also be employed for its analysis.

Spectrophotometric Assays: If this compound or its derivatives exhibit characteristic absorption or fluorescence properties, spectrophotometric methods could be developed for its quantification. Early analytical work on related compounds like Tepa in insect tissues suggests the use of analytical techniques for such compounds archive.org.

Biophysical Assays: These assays explore the physical interactions between this compound and its potential biological targets without necessarily relying on a biological readout. They provide information on binding affinity, kinetics, stoichiometry, and conformational changes. Relevant biophysical techniques include:

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures real-time binding kinetics and affinity between an immobilized biological target (e.g., DNA, protein) and a solution-phase ligand like this compound researchgate.netarchive.orgwikimedia.org. This would be critical for quantifying the strength and speed of this compound's interactions with its targets.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with molecular binding events, providing comprehensive thermodynamic parameters (affinity, enthalpy, entropy, stoichiometry) of this compound's interactions with biological molecules researchgate.netarchive.orgwikimedia.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural and dynamic information about molecular interactions. Ligand-observed NMR techniques (e.g., ligand-based screening) could identify binding to targets, while protein-observed NMR could reveal specific residues involved in this compound binding and conformational changes induced upon interaction archive.orgwikimedia.org.

Circular Dichroism (CD) Spectroscopy: CD can detect changes in the secondary structure of proteins or nucleic acids upon binding to this compound, providing insights into the impact of the compound on target conformation researchgate.net.

Differential Scanning Fluorimetry (DSF) or Cellular Thermal Shift Assay (CETSA): These assays measure the thermal stability of proteins, which can change upon ligand binding researchgate.netnih.gov. They could be used to confirm direct engagement of this compound with a protein target in vitro or in a cellular context.

These bioanalytical and biophysical methodologies, while not specifically detailed for this compound in the current search, represent the standard toolkit for comprehensive characterization of small molecule-biological target interactions and would be indispensable for detailed research into this compound's mechanisms of action.

Theoretical Therapeutic Applications and Future Research Directions

Exploration of Methiotepa's Potential in Novel Preclinical Disease Models (Excluding Human Diseases)

This compound is known as a chemosterilant and insecticide nih.gov. This classification indicates its historical and ongoing relevance in controlling pest populations, which represents a significant area of preclinical application outside of human disease contexts. Preclinical efficacy studies are foundational in pharmacology and drug development, often involving laboratory animal models or in vitro systems to investigate the pharmacological effects of compounds rsc.orgmdpi.com. While many preclinical models are developed to mimic human diseases, the scope for this compound extends to non-human biological systems, such as those related to insect reproduction or other non-mammalian biological processes where its chemosterilant properties can be leveraged nih.gov. Research in this area would typically involve assessing the compound's impact on reproductive viability or population dynamics in target pest species. However, specific detailed research findings on the exploration of this compound's potential in novel preclinical disease models, explicitly excluding human diseases and beyond its general classification as a chemosterilant, were not extensively documented in the provided search results.

Integration of Omics Technologies in this compound Research

The integration of omics technologies, including genomics, proteomics, and metabolomics, offers comprehensive insights into the biological effects of chemical compounds. These technologies provide a holistic view of biological systems by analyzing various molecular layers asco.org.

Genomic analysis involves examining the genetic profiles, such as gene expression or mutations, to understand cellular responses vu.ltnih.gov. Proteomic analysis, on the other hand, focuses on the large-scale study of proteins, including their expression, modifications, and interactions, to understand global proteomic dynamics within a cell, tissue, or organism mdpi.comdiva-portal.orgnih.govbcbsri.com. These methods are crucial for identifying how cells respond to drug exposure at the molecular level nih.govrsc.orgnih.govnih.gov. For an alkylating agent like this compound, which is known to interact with DNA karmanos.orgfrontiersin.org, genomic analysis could reveal changes in gene expression pathways related to DNA repair, cell cycle regulation, or apoptosis in exposed cellular models. Proteomic studies could further elucidate alterations in protein synthesis, degradation, or post-translational modifications that occur as a result of this compound's action. While these omics approaches are widely applied in drug discovery to understand cellular responses to various compounds rsc.orgasco.orgvu.ltnih.govmdpi.comdiva-portal.orgnih.govbcbsri.com, specific detailed research findings on genomic or proteomic analysis of this compound response in cellular models were not available in the provided search results.

Metabolomic profiling involves the comprehensive study of metabolites, which are the small-molecule end products of cellular processes vu.lt. This technology provides a direct snapshot of biochemical activity and a functional readout of cellular responses, making it a powerful tool for elucidating mechanisms of action and toxicity in preclinical drug development vu.lt. By analyzing changes in metabolic pathways, metabolomics can identify how a compound influences the body's biochemistry vu.lt. For this compound, metabolomic studies could potentially reveal alterations in key metabolic pathways, such as nucleotide biosynthesis, energy metabolism, or amino acid pathways, which might be perturbed due to its alkylating activity. Such profiling could identify specific metabolic biomarkers indicative of cellular response or stress induced by the compound. While metabolomics is increasingly incorporated into toxicology studies and safety pharmacology evaluations vu.lt, and has been used to identify metabolic changes in response to other compounds like methotrexate, specific detailed research findings on metabolomic profiling in this compound studies were not identified in the provided search results.

Genomic and Proteomic Analysis of this compound Response in Cellular Models

Development of Predictive Models for this compound Response

The development of predictive models is crucial for understanding and forecasting the biological effects of chemical compounds, optimizing drug discovery processes, and identifying potential therapeutic applications.

Alkylating agents, including those with aziridine (B145994) groups like this compound, exert their effects primarily by transferring alkyl groups to biological molecules, most notably DNA karmanos.orgfrontiersin.org. This alkylation can lead to DNA fragmentation, cross-linking, and mutations, ultimately disrupting cellular functions and leading to cell death karmanos.orgfrontiersin.org. In silico (computational) modeling plays a vital role in predicting various aspects of drug behavior, including metabolism and toxicity. For alkylating agents, in silico models can be developed to predict the specific sites of alkylation on DNA or other biomolecules, the reactivity of the alkylating groups, and the potential for cross-linking frontiersin.org. These models often employ computational chemistry methods, such as molecular docking and quantum chemistry theory, to simulate interactions at the molecular level. While the general principles of in silico prediction for drug metabolism and toxicity are well-established, specific detailed research findings on in silico modeling for this compound's alkylation prediction were not found in the provided search results.

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery by enabling the analysis of vast datasets and the development of predictive models asco.orgvu.lt. These technologies can be applied across various stages of drug discovery, from identifying potential drug candidates and predicting their efficacy to understanding mechanisms of action and optimizing compound properties asco.org. In the context of this compound, AI and ML could theoretically be employed to:

Predict Efficacy and Selectivity: Develop models that predict the effectiveness of this compound or its derivatives against specific biological targets or in particular non-human disease models, potentially identifying optimal structural modifications for enhanced activity or reduced off-target effects.

Identify Biomarkers of Response: Analyze omics data (genomic, proteomic, metabolomic) to identify molecular signatures that predict response or resistance to this compound in cellular or preclinical models.

Optimize Synthesis Pathways: Utilize ML algorithms to optimize the synthetic routes for this compound or related compounds, potentially leading to more efficient and cost-effective production.

Drug Repurposing: Explore existing chemical libraries using AI to identify other compounds with similar alkylating properties or biological effects, or to find novel applications for this compound.

AI models are particularly valuable for integrating multi-omic data, providing a more comprehensive view of biological systems asco.org. Despite the broad applicability of AI and ML in drug discovery asco.orgvu.lt, specific detailed research findings on the application of artificial intelligence and machine learning in this compound drug discovery research were not identified in the provided search results.

In Silico Modeling for Alkylation Prediction

Ethical Considerations and Alternative Models in Preclinical this compound Research

Preclinical research, a foundational stage in drug discovery, traditionally relies heavily on in vivo animal models to assess the efficacy and safety of potential therapeutic agents before human clinical trials. However, this reliance has increasingly come under scrutiny due to significant ethical considerations and the inherent limitations of animal models in accurately predicting human responses, particularly in complex diseases like cancer. In the context of this compound research, addressing these concerns is crucial for developing more humane, efficient, and translatable preclinical strategies.

Ethical Considerations in Preclinical Research

The use of animals in scientific research raises substantial ethical concerns, prompting a global movement towards more responsible and humane practices. A fundamental principle guiding animal experimentation ethics is the "3Rs": Replacement, Reduction, and Refinement uni.luuni.lufishersci.ca.

Replacement: This principle advocates for methods that avoid or replace the use of animals altogether. For this compound research, this means prioritizing in vitro and in silico models whenever possible to answer specific scientific questions without involving live animals uni.luscitoys.com.

Reduction: Where animal use is unavoidable, this principle aims to minimize the number of animals used to obtain statistically significant and scientifically sound results uni.lufishersci.ca. This can be achieved through improved experimental design, advanced statistical methods, and the use of high-throughput screening with alternative models to filter out less promising compounds earlier wikipedia.orgrnceus.com.

Refinement: This principle focuses on minimizing any pain, suffering, distress, or lasting harm that might be experienced by animals used in research uni.lufishersci.ca. For this compound studies involving animals, this would entail optimizing housing conditions, providing environmental enrichment, employing appropriate analgesia, and utilizing humane endpoints to ensure animal welfare fishersci.ca.

Despite their historical role, animal models often exhibit poor translational results, with a high percentage of drugs that pass preclinical testing failing in human clinical trials, particularly in oncology where failure rates can reach up to 90-95% uni.lunih.govnih.govnih.gov. This inefficiency not only incurs substantial financial and time costs but also underscores the ethical imperative to explore and validate alternative models that offer better predictivity for human outcomes uni.lurnceus.comherts.ac.uk.

Alternative Models in Preclinical this compound Research

The growing understanding of cancer biology and advancements in biotechnology have spurred the development of sophisticated non-animal models that offer more ethically sound and potentially more predictive platforms for preclinical drug development, including for alkylating agents like this compound.

In Vitro Cell Cultures

Traditional two-dimensional (2D) cell cultures have long been a staple in preclinical research, allowing for initial screening of compounds and the study of cellular responses to agents such as alkylating agents like Mechlorethamine, Carmustine, and Cisplatin (B142131) guidetopharmacology.orgciteab.comguidetopharmacology.org. While valuable for basic cytotoxicity assessments, 2D cultures often fail to recapitulate the complex physiological environment of a tumor in vivo.

Three-dimensional (3D) cell culture models, such as spheroids, address many shortcomings of 2D cultures by more closely replicating the tumor microenvironment through improved cell-cell interactions, physiologically relevant drug diffusion, and cellular phenotypes nih.govguidetopharmacology.org. These models can provide a more accurate representation of human tissue responses to antineoplastic agents.

Organoid Technology

Organoids represent a transformative advancement in 3D modeling, offering sophisticated structures derived from human stem cells, organ-specific progenitor cells, or dissociated tumor tissues nih.gov. Patient-derived organoids (PDOs) are particularly promising for cancer research, as they capture the clinical heterogeneity of tumors and maintain a high degree of similarity to the original patient tissue in terms of genetic and morphological characteristics, as well as drug responses wikipedia.orgnih.govciteab.com.

For this compound research, organoids can serve as highly predictive in vitro systems for drug screening, enabling the investigation of drug sensitivities and resistance mechanisms in models that closely mimic human tumors nih.govnih.govflybase.org. This capability is crucial for identifying effective treatment options and has significant potential for personalized medicine approaches nih.govflybase.org. Organoid technology also offers scalability, allowing for high-throughput screening and the testing of numerous models simultaneously, which is essential for efficient preclinical drug development wikipedia.orgciteab.com.

Organ-on-a-Chip Systems

Organs-on-a-chip are microfluidic devices engineered to mimic the physiological functions and microarchitecture of living human organs, such as the lungs, heart, or intestines scitoys.comrnceus.com. These systems integrate various cell types and mechanical forces to simulate organ-level responses, offering a more complex and dynamic environment than traditional cell cultures rnceus.com. For this compound, organs-on-a-chip could potentially be used to study systemic effects or specific organ responses to the compound in a controlled, in vitro setting, further reducing the reliance on animal models.

Computational Modeling (In Silico)

Computational modeling, or in silico studies, leverages advanced computing resources, including artificial intelligence (AI) and machine learning (ML) algorithms, to simulate chemical and biological activities and human disease models scitoys.comrnceus.comherts.ac.uk. This approach significantly accelerates the drug discovery process, making it more cost-effective and efficient herts.ac.ukhznu.edu.cn.

Key applications of computational methods relevant to this compound research include:

Virtual Screening: Rapidly screening large libraries of compounds to identify potential candidates with desired properties or to predict their interactions with biological targets herts.ac.uknih.govgoogle.com.

Molecular Docking and Dynamics Simulations: Predicting how this compound might bind to its target molecules at an atomic level, providing insights into its mechanism of action and potential efficacy hznu.edu.cnnih.govgoogle.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Establishing mathematical relationships between the chemical structure of this compound and its biological activity, which can guide the design of more potent or selective analogs hznu.edu.cngoogle.com.

Predictive Toxicology: Utilizing ML models to analyze historical data and predict potential adverse effects of compounds early in the discovery process, thereby filtering out potentially toxic candidates google.com.

Computational approaches offer significant ethical benefits by reducing the need for in vitro and in vivo experiments, while also enhancing the speed and efficiency of preclinical research herts.ac.ukhznu.edu.cn.

The integration of ethical considerations and the adoption of advanced alternative models are transforming preclinical research for compounds like this compound. By embracing the principles of Replacement, Reduction, and Refinement, and by utilizing sophisticated in vitro cell cultures, organoids, organ-on-a-chip systems, and computational modeling, researchers can develop more humane, efficient, and translatable strategies. This multifaceted approach not only addresses ethical imperatives but also holds the promise of accelerating the discovery and development of more effective and safer antineoplastic agents.

常见问题

Q. What are the primary synthetic pathways for Methiotepa, and how do reaction conditions influence yield and purity?

this compound (C₉H₁₈N₃PS) is synthesized via the reaction of thiophenoxyphosphoric chloride with 2-methyl-2-pyridinemethanamine, followed by dechlorination . Key variables include temperature (optimal range: 60–80°C), solvent selection (e.g., dichloromethane vs. toluene), and stoichiometric ratios of reactants. Researchers should use high-performance liquid chromatography (HPLC) with UV detection to verify purity (>98%) and monitor side products like unreacted intermediates .

Q. How can researchers design reproducible in vitro assays to evaluate this compound’s insecticidal efficacy?

- Experimental Design : Use standardized insect models (e.g., Drosophila melanogaster or Tribolium castaneum) under controlled environmental conditions (25°C, 60% humidity).

- Dosage : Apply this compound in a logarithmic concentration range (0.1–100 μM) to establish dose-response curves.

- Controls : Include negative (solvent-only) and positive controls (e.g., commercial insecticides).

- Data Collection : Measure mortality rates at 24/48/72-hour intervals and analyze using probit regression .

Q. What strategies ensure comprehensive literature reviews on this compound’s mechanisms of action?

- Search Strings : Combine Boolean terms (e.g., "this compound AND (mode of action OR insecticide resistance)") across databases (PubMed, Web of Science).

- Inclusion Criteria : Prioritize peer-reviewed studies with full methodological transparency.

- Gap Identification : Note contradictions in reported mechanisms, such as alkylation of DNA vs. protein inhibition .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported metabolic pathways across studies?

- Hypothesis Testing : Compare in vivo metabolism (e.g., insect vs. mammalian liver microsomes) using isotopic labeling (¹⁴C-Methiotepa) and LC-MS/MS.

- Statistical Analysis : Apply meta-regression to assess inter-study variability due to species differences or assay conditions .

- Example Contradiction : Some studies report glutathione conjugation as a detox pathway, while others emphasize cytochrome P450-mediated oxidation .

Q. What methodological frameworks support mixed-methods research on this compound’s environmental impact?

- Quantitative Question : "How does this compound concentration in soil correlate with non-target arthropod mortality (p < 0.05)?"

- Qualitative Question : "What agricultural practices influence farmers’ perceptions of this compound’s risks?"

- Integration : Use convergent design to triangulate LC₅₀ data (quantitative) with interview themes (qualitative) .

Q. What criteria validate the reproducibility of this compound toxicity studies in heterogeneous datasets?

- Quality Assessment Table :

| Criterion | Threshold |

|---|---|

| Purity verification | HPLC ≥ 98% |

| Dose uniformity | CV < 10% |

| Control mortality | ≤ 20% |

| Statistical power | ≥ 80% (α = 0.05) |

Q. How can researchers apply the PICOT framework to systematic reviews of this compound’s clinical applications?

- Population (P) : Cancer patients receiving alkylating agents.

- Intervention (I) : this compound dosage regimens.

- Comparison (C) : Alternative therapies (e.g., cyclophosphamide).

- Outcome (O) : Tumor response rate or toxicity profiles.

- Time (T) : 5-year survival follow-up.

- Implementation : Use PRISMA guidelines for literature screening and risk-of-bias assessment .

Methodological Challenges and Solutions

Q. What are the limitations of in silico models for predicting this compound’s pharmacokinetics, and how can they be mitigated?

- Limitations : Poor alignment between QSAR predictions and in vivo absorption rates.

- Mitigation : Validate models with experimental data (e.g., Caco-2 permeability assays) and incorporate molecular dynamics simulations for protein binding .

Q. How do ethical considerations shape the design of clinical trials involving this compound?

- Informed Consent : Disclose risks of myelosuppression and secondary malignancies.

- Monitoring : Implement DSMB (Data Safety Monitoring Board) oversight for adverse events.

- Reporting : Adhere to CONSORT guidelines for transparency .

Tables for Reference

Q. Table 1: Analytical Techniques for this compound Characterization

| Technique | Application | Sensitivity |

|---|---|---|

| HPLC-UV | Purity assessment | 0.1 μg/mL |

| LC-MS/MS | Metabolite identification | 0.01 ng/mL |

| NMR (¹H/³¹P) | Structural confirmation | N/A |

Q. Table 2: Common Pitfalls in this compound Research

| Pitfall | Solution |

|---|---|

| Inconsistent dosing regimes | Use WHO-recommended protocols |

| Poorly characterized metabolites | Apply high-resolution mass spectrometry |

| Underpowered statistical analysis | Conduct a priori sample size calculation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。